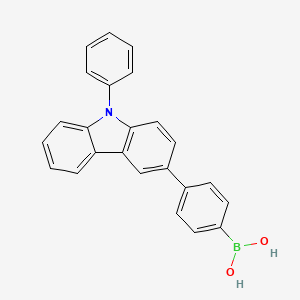

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid

Descripción general

Descripción

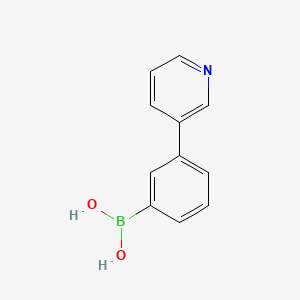

“(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” is a compound that is majorly used as an intermediate in electronic devices . Its molecular structure includes benzene rings, boronic acid, and carbazole rings .

Synthesis Analysis

The synthesis of “(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” involves several steps. The compound can be synthesized from Triisopropyl borate and (9-(4-BROMOPHENYL))-9H-CARBAZOLE . Other synthesis methods involve the use of 9-(4-Bromophenyl)carbazole .Molecular Structure Analysis

The molecular structure of “(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” includes benzene rings, boronic acid, and carbazole rings . More detailed structural analysis can be found in spectroscopic studies .Chemical Reactions Analysis

“(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . It can also be used in the formation of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.120, a density of 1.2±0.1 g/cm3, a boiling point of 452.7±51.0 °C at 760 mmHg, and a melting point of 264°C (lit.) . It has a molecular formula of C18H14BNO2 .Aplicaciones Científicas De Investigación

Organic Optoelectronics and OLED Devices

Boronic acid derivatives, particularly BODIPY-based materials, have been extensively studied for their application in organic light-emitting diodes (OLEDs). These compounds are considered promising for creating 'metal-free' infrared emitters, enhancing the development of green to near-infrared (NIR) OLEDs through structural design and synthesis innovations (Squeo & Pasini, 2020).

Electrochemical Biosensors

Ferroceneboronic acid and its derivatives play a significant role in constructing electrochemical biosensors sensitive to sugars, glycated hemoglobin, fluoride ions, and more. These sensors operate based on the selective binding of boronic acids to diols or fluoride ions, offering a robust framework for non-enzymatic glucose sensors and other biosensor applications (Wang, Takahashi, Du, & Anzai, 2014).

Anticancer Agents

Cinnamic acid derivatives, including those derived from boronic acids, have been explored for their potential as anticancer agents. The chemical versatility of these compounds allows for the development of novel antitumor agents, highlighting the significance of boronic acid derivatives in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).

Drug Discovery and Design

The unique properties of boronic acids have contributed to their incorporation into drug discovery, with several boronic acid drugs approved for various treatments. These compounds enhance drug potency and improve pharmacokinetics, underscoring their value in medicinal chemistry (Plescia & Moitessier, 2020).

Environmental and Wood Protection

Research has also focused on the environmental applications of boron-containing compounds, including their use in controlling fungal growth and acting as wood protectors. These applications benefit from the broad-spectrum bioactivity of boron compounds, providing both technological and biomedical advantages (Estevez-Fregoso, Farfán-García, García-Coronel, Martínez-Herrera, Alatorre, Scorei, & Soriano-Ursúa, 2021).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(9-phenylcarbazol-3-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BNO2/c27-25(28)19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZRUXMJHALVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)

![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/no-structure.png)